4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-6-5-7(9)11-8(10-6)13-4-3-12-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYOZUGOXIQSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine (CAS 2296450-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] These nitrogen-containing heterocycles are integral to the structure of nucleobases in DNA and RNA, highlighting their fundamental role in biological systems.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. The subject of this guide, 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine, is a prime example of a highly functionalized pyrimidine with significant potential as a building block in the synthesis of novel bioactive compounds.
The presence of a chlorine atom at the 4-position and an ether linkage at the 2-position provides two distinct points for chemical modification. The chloro group can readily participate in nucleophilic aromatic substitution (SNAr) reactions or be utilized in various cross-coupling reactions.[3][4] The 2-methoxyethoxy side chain can influence the compound's solubility and pharmacokinetic profile. This dual functionality makes 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine a valuable intermediate for the generation of diverse chemical libraries aimed at discovering new drug candidates. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6]
This technical guide provides a comprehensive overview of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine, including a detailed, field-proven synthetic protocol, its physicochemical properties, and its potential applications in drug discovery and development.
Physicochemical Properties
While specific experimental data for 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is not extensively published, its properties can be reliably predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value/Description |
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. |
| Solubility | Likely soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected. |
| Thermal Stability | Expected to be stable under standard laboratory conditions, though prolonged exposure to high temperatures should be avoided to prevent decomposition. |
| Chemical Stability | The chloro-substituent makes the compound susceptible to nucleophilic attack. It should be stored away from strong bases and nucleophiles to prevent degradation.[7] |
Synthesis of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine: A Step-by-Step Protocol
The synthesis of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key to this synthesis is the differential reactivity of the chlorine atoms on the precursor, 2,4-dichloro-6-methylpyrimidine. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position.[8] However, under specific conditions, selective substitution at the 2-position can be achieved.
Overall Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from the readily available 4-hydroxy-2,6-dimethylpyrimidine.
Caption: Synthetic workflow for 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine.
Part 1: Synthesis of the Precursor, 2,4-dichloro-6-methylpyrimidine
The initial step involves the chlorination of 4-hydroxy-2,6-dimethylpyrimidine. This is a standard transformation in heterocyclic chemistry, often employing phosphorus oxychloride (POCl3).[9]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 4-hydroxy-2,6-dimethylpyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl3) (3-5 equivalents) portion-wise, as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylpyrimidine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Part 2: Nucleophilic Aromatic Substitution to Yield 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
This crucial step involves the selective reaction of 2,4-dichloro-6-methylpyrimidine with 2-methoxyethanol. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for deprotonating the alcohol, forming the more nucleophilic alkoxide in situ.
Experimental Protocol:
-
Preparation of the Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 2-methoxyethanol (1.1 equivalents) to a flask containing a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Reaction: Slowly add a solution of 2,4-dichloro-6-methylpyrimidine (1 equivalent) in anhydrous THF to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine.
Analytical Characterization
The identity and purity of the synthesized 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| 1H NMR | - A singlet for the methyl group protons (CH3) on the pyrimidine ring. - A singlet for the pyrimidine ring proton. - A singlet for the methoxy group protons (OCH3). - Triplets corresponding to the methylene protons (-OCH2CH2O-). |
| 13C NMR | - Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. - Resonances for the methyl and methoxy carbons. - Resonances for the methylene carbons of the ethoxy group. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of the chlorine atom (35Cl and 37Cl in a roughly 3:1 ratio) should be observable in the molecular ion cluster. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Cl stretching, C-O-C (ether) stretching, and aromatic C-N stretching are expected.[10] |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis using a suitable column and mobile phase can be used to determine the purity of the compound.[11] |
Reactivity and Potential Applications in Drug Discovery
The chemical architecture of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine makes it a highly attractive scaffold for the synthesis of diverse compound libraries for drug discovery.
Key Reaction Pathways
Caption: Key reaction pathways for the derivatization of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine.
The chlorine atom at the 4-position is the primary site for further functionalization. This can be achieved through:
-
Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can be readily replaced with a variety of aryl, heteroaryl, or alkyl groups using standard cross-coupling methodologies. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of primary and secondary amines at the 4-position, a common feature in many bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to further diversify the scaffold.
The resulting 2,4,6-trisubstituted pyrimidines are valuable templates for the development of targeted therapies. The pyrimidine core is a known pharmacophore for a range of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.[12]
Safety and Handling
As with any chlorinated heterocyclic compound, 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine should be handled with appropriate safety precautions.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis, based on established and reliable chemical transformations, provides access to a versatile scaffold. The presence of two distinct and readily modifiable functional groups allows for the creation of diverse libraries of novel compounds for biological screening. This in-depth technical guide provides the necessary information for researchers to synthesize, characterize, and utilize this valuable building block in their pursuit of new therapeutic agents.
References
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (n.d.).
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.).
- Functionalized pyrimidine compounds with their pharmacological potential. (n.d.).
- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.). Sigma-Aldrich.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016). MDPI.
- 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety D
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC.
- Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine deriv
- 4,6-Dichloro-2-methylpyrimidine synthesis. (n.d.). ChemicalBook.
- Ultraviolet Absorption in a Series of Chloropyrimidines in the Vapor St
- Pyrimidine, 2-chloro-. (n.d.). NIST WebBook.
- SAFETY DATA SHEET 2-Chloro-4-methylpyrimidine, 98%. (2023). Fisher Scientific.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- Pyrimidine - Safety D
- SAFETY D
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Safety D
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025).
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).
- 4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.
- 4-Chloro-6-methoxy-2-methylpyrimidine. (n.d.). ChemScene.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.
- Pyrimidines. (n.d.).
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
- Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. (2003).
- 4-Chloro-2-methoxypyrimidine. (n.d.). PubChem.
- 4-Chloro-2,6-diaminopyrimidine: properties, applic
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.).
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem.
- 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. (n.d.). PMC.
Sources
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.nl [fishersci.nl]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. ias.ac.in [ias.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Technical Monograph: 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
Here is an in-depth technical guide for 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine , structured as a technical monograph for pharmaceutical development professionals.
Critical Handling, Safety, and Synthetic Applications in P2X3 Antagonist Development
Document Control:
-
Subject: 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
-
Primary Application: Pharmaceutical Intermediate (Gefapixant/MK-7264 Class)
-
CAS Registry: 1797843-57-6 (Referenced in patent literature for specific polymorphs/intermediates)
Part 1: Chemical Identity & Strategic Context
The Molecule
4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is a functionalized pyrimidine scaffold characterized by three distinct reactive/functional sites:
-
C4-Chloro Motif: An electrophilic site primed for Nucleophilic Aromatic Substitution (
), typically serving as the leaving group for amine coupling. -
C2-Alkoxy Side Chain: A 2-methoxyethoxy tail that imparts lipophilicity and specific receptor binding properties (critical for P2X3 receptor affinity in downstream APIs).
-
C6-Methyl Group: Provides steric bulk and metabolic stability to the pyrimidine core.
Pharmaceutical Significance
This molecule is a critical intermediate in the synthesis of Gefapixant (MK-7264) , a P2X3 receptor antagonist used for the treatment of refractory chronic cough.[1][2] The introduction of the ether side chain at the C2 position, while retaining the reactive chlorine at C4, represents a key regioselective challenge in process chemistry.
Part 2: Comprehensive Safety Profile (Augmented SDS)
Note: As a specialized intermediate, specific public toxicological data is limited. The following profile is derived from Structure-Activity Relationships (SAR) of analogous chloropyrimidines and authoritative process safety data.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[3] | H315 |
| Serious Eye Damage | Cat 1 | Causes serious eye damage (Corrosive). | H318 |
| Skin Sensitization | Cat 1B | May cause an allergic skin reaction. | H317 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[4] | H335 |
The "Sensitization" Mechanism
Researchers must treat this compound as a potent skin sensitizer .
-
Mechanism: The C4-chlorine atom is highly reactive toward nucleophiles. Upon contact with skin, the molecule can alkylate skin proteins (haptenization) via
mechanisms, triggering an immune response. -
Protocol: Double-gloving (Nitrile + Laminate) is required for handling solids or high-concentration solutions.
Part 3: Physicochemical Properties & Stability
The physical state of this intermediate is highly dependent on purity and temperature, often existing near the boundary of solid and oil.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | 202.64 g/mol | Standard stoichiometry calculations. |
| Physical State | Low-melting solid or viscous oil | MP ~34°C . May melt during handling in warm labs. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Compatible with standard organic synthesis solvents. |
| Water Solubility | Low (Lipophilic) | Aqueous workups are effective for removing inorganic salts. |
| Hydrolytic Stability | Moisture Sensitive | The C-Cl bond hydrolyzes slowly to the pyrimidinone in water/acid. |
Part 4: Technical Handling & Degradation Logic
The primary degradation pathway is hydrolysis of the chloro-group, driven by moisture and catalyzed by acidic conditions.
Degradation Pathway Visualization
The following diagram illustrates the degradation logic and the decision tree for storage.
Figure 1: Degradation logic and preventative handling strategies.[5][1][6][7] The C4-Cl hydrolysis is the primary stability risk.
Part 5: Synthetic Utility & Protocols
Synthesis Context (The "Merck Green Route")
This molecule is typically synthesized via the displacement of a chlorine on 2,4-dichloro-6-methylpyrimidine. Regioselectivity is key:
-
Challenge: Direct substitution can yield a mixture of C2 and C4 isomers.
-
Solution: Controlled temperature and solvent choice (e.g., THF vs. Toluene) direct the alkoxide attack.
Reaction Workflow: Downstream Coupling
The following workflow describes the standard application of this intermediate in generating the sulfonamide core of P2X3 antagonists.
Figure 2: Synthetic workflow from commodity starting materials to the active pharmaceutical precursor.
Experimental Protocol: Coupling
Standard Operating Procedure for reacting the intermediate with an amine.
-
Preparation: Charge a reaction vessel with 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine (1.0 equiv) and anhydrous DMSO or NMP (5 volumes).
-
Why: Polar aprotic solvents accelerate
reactions by solvating the cation, leaving the amine nucleophile "naked" and more reactive.
-
-
Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 equiv).
-
Why: Scavenges the HCl generated during the substitution to prevent protonation of the amine nucleophile.
-
-
Nucleophile: Add the amine/sulfonamide coupling partner (1.1 equiv).
-
Reaction: Heat to 90–110°C under Nitrogen. Monitor by HPLC.
-
Endpoint: Disappearance of the chloro-pyrimidine peak (approx. 4-12 hours).
-
-
Workup: Cool to RT. Pour into water (precipitates product) or extract with Ethyl Acetate.
-
Note: If the intermediate contained residual 2,4-dichloro starting material, verify the absence of bis-substituted byproducts.
-
Part 6: Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Rinse immediately with saline/water for 15+ mins. Seek Ophthalmologist. | High risk of corneal damage due to pH change and organic solvent effect. |
| Skin Contact | Wash with soap and water.[4][8][9] Do NOT use alcohol/solvents. | Solvents increase transdermal absorption of the lipophilic ether chain. |
| Spill (Solid) | Dampen with water (to prevent dust), sweep into hazardous waste. | Prevent inhalation of dust; material is a respiratory irritant.[8] |
| Spill (Liquid) | Absorb with vermiculite/sand. Neutralize with dilute NaOH if necessary. | Containment of organic chlorides.[7] |
References
-
Merck Sharp & Dohme Corp. (2015). Patent WO2015023565A1: Process for the preparation of P2X3 antagonists. World Intellectual Property Organization.
-
Ren, H., Maloney, K. M., et al. (2020).[1] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview. Organic Process Research & Development.[10] [1]
-
PubChem. (2025).[6][11] Compound Summary: 4-chloro-2-methoxypyrimidine (Analogous Safety Data). National Library of Medicine.
-
ECHA. (2025). Registration Dossier: Chloropyrimidine derivatives - Toxicological Summary. European Chemicals Agency.[6][11]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264): A Solid-State Chemistry Perspective – Pharma Crystallization Summit [crystallizationsummit.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 [sigmaaldrich.com]
- 6. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-amino-2-(2-methoxyethoxy)-6-methylpyrimidine via nucleophilic substitution
Application Note: Process Development for the Synthesis of 4-Amino-2-(2-methoxyethoxy)-6-methylpyrimidine
) on Pyrimidine ScaffoldsExecutive Summary
This application note details a robust, two-step protocol for the synthesis of 4-amino-2-(2-methoxyethoxy)-6-methylpyrimidine , a functionalized pyrimidine core often utilized in the development of kinase inhibitors and other bioactive small molecules.
The synthesis addresses the critical challenge of regioselectivity inherent in 2,4-dichloropyrimidine substitutions. By exploiting the electronic differentiation between the C-2 and C-4 positions, we establish a sequence that installs the amino group at C-4 first, followed by the alkoxide at C-2. This "C-4 then C-2" strategy avoids the formation of isomeric impurities that are difficult to separate.
Retrosynthetic Analysis & Strategy
The target molecule is an unsymmetrically substituted pyrimidine. A direct displacement on a 2,4-leaving group precursor requires careful control of conditions.
-
Regioselectivity Principle: In 2,4-dichloropyrimidines, the C-4 position is more reactive towards nucleophilic attack by amines due to the lack of steric hindrance compared to C-2 (flanked by two nitrogens) and specific electronic contributions. Conversely, alkoxides can sometimes show C-2 selectivity under specific conditions, but the most reliable route for this target is to install the deactivating amino group at C-4 first.
Reaction Scheme:
-
Step 1 (Amination): Selective displacement of the C-4 chloride by ammonia.
-
Step 2 (Etherification): Displacement of the remaining C-2 chloride by the sodium alkoxide of 2-methoxyethanol.
Figure 1: Synthetic pathway highlighting the regioselective displacement strategy.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-amino-6-methylpyrimidine
Objective: Selective amination of the C-4 position.
Materials:
-
2,4-Dichloro-6-methylpyrimidine (CAS: 5424-21-5)[1]
-
Ammonium Hydroxide (28-30% NH₃ solution)
-
Ethanol (Absolute)
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) and Ethanol (100 mL).
-
Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add Ammonium Hydroxide (40 mL, excess) dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Mechanism Check: The nucleophilic ammonia attacks the more electrophilic C-4 position.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material should be consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The product typically precipitates as a white to off-white solid upon adding cold water (50 mL) to the residue.
-
Filter the solid and wash with cold water (2 x 20 mL).
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[4]
-
Yield Expectation: 75–85%.
-
Identity Confirmation: 1H NMR should show a singlet for the methyl group and a broad singlet for the -NH₂. Crucially, the shift of the aromatic proton helps distinguish the isomer.
-
Step 2: Synthesis of 4-Amino-2-(2-methoxyethoxy)-6-methylpyrimidine
Objective: Displacement of the deactivated C-2 chloride using a strong alkoxide nucleophile.
Materials:
-
Intermediate (from Step 1): 2-Chloro-4-amino-6-methylpyrimidine
-
2-Methoxyethanol (Reagent & Solvent)
-
Sodium Hydride (60% dispersion in mineral oil) OR Sodium metal
-
Solvent: Anhydrous THF or DMF (optional, can use neat alcohol)
Safety Warning (Critical):
2-Methoxyethanol is a reproductive toxin (Repr. 1B) and flammable.[4][8][9] All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.
Procedure:
-
Activation: In a dry 250 mL 3-neck flask under Nitrogen/Argon atmosphere, suspend Sodium Hydride (2.5 g, 60% dispersion, ~62 mmol) in anhydrous THF (50 mL).
-
Alternative: Dissolve Sodium metal (1.4 g) directly in 2-methoxyethanol if THF is not desired.
-
-
Alkoxide Formation: Cool to 0 °C. Add 2-Methoxyethanol (5.0 mL, 63 mmol) dropwise. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases.
-
Addition: Add the Intermediate (2-chloro-4-amino-6-methylpyrimidine) (7.2 g, 50 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (or 80–90 °C) for 6–12 hours.
-
Note: The presence of the electron-donating amino group at C-4 deactivates the ring, making the C-2 chloride less reactive. Heat is required to drive the reaction to completion.
-
-
Workup:
-
Cool to room temperature.
-
Carefully quench with water (10 mL) to destroy excess hydride.
-
Concentrate under vacuum to remove THF/solvent.
-
Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[10]
-
-
Purification: The crude product may be an oil or low-melting solid. Purify via flash column chromatography (SiO₂, gradient 0–10% Methanol in Dichloromethane).
Analytical Data & Characterization
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | |
| Molecular Weight | 183.21 g/mol | Formula: C₈H₁₃N₃O₂ |
| C-6 Methyl group | ||
| Terminal Methoxy | ||
| Ethoxy chain (-OCH₂CH₂O-) | ||
| C-5 Proton | ||
| C-4 Amino group | ||
| Mass Spec (ESI) | [M+H]⁺ = 184.1 |
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Step 1 | Regioselectivity issues (formation of 2-amino isomer) | Ensure temperature is kept low (0 °C) during addition. The C-4 position is kinetically favored. |
| Incomplete Reaction (Step 2) | Ring deactivation by -NH₂ group | Increase reaction temperature (reflux in pure 2-methoxyethanol) or use a stronger base system (KOtBu). |
| Product is Oily/Sticky | Residual 2-methoxyethanol | 2-Methoxyethanol has a high boiling point (124 °C). Use a high-vacuum pump or azeotrope with heptane to remove traces. |
References
-
Regioselectivity of Amination: Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.[11]
-
General
on Pyrimidines: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. -
Safety Data (2-Methoxyethanol): Fisher Scientific Safety Data Sheet.
-
Analogous Synthesis (2-Amino-4-alkoxy): Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.[12] Google Patents (DE10249946B4).
Sources
- 1. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 6. chemos.de [chemos.de]
- 7. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
- 8. fishersci.com [fishersci.com]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Suzuki-Miyaura coupling conditions for 4-chloropyrimidine derivatives
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 4-Chloropyrimidine Derivatives
Executive Summary
The 4-chloropyrimidine scaffold is a ubiquitous pharmacophore in kinase inhibitors and metabolic regulators. However, its functionalization via Suzuki-Miyaura coupling presents a dichotomy: while the C4-position is electronically activated for oxidative addition (facilitating reaction), it is simultaneously prone to nucleophilic aromatic substitution (
This guide moves beyond generic "aryl chloride" conditions. We provide a targeted mechanistic approach to coupling 4-chloropyrimidines, prioritizing chemoselectivity (vs. C2-Cl), prevention of hydrolytic side-products (pyrimidinones), and the use of precatalyst architectures to overcome steric hindrance.
Mechanistic Insight & Chemoselectivity
The Reactivity Hierarchy
Unlike carbocyclic aryl chlorides, chloropyrimidines possess distinct electronic zones. The 4-position is significantly more electron-deficient than the 2-position or 5-position due to the cumulative inductive effect of both nitrogen atoms and resonance contributions.
-
Oxidative Addition (OA): Occurs rapidly at C4. In 2,4-dichloropyrimidine, the C4-Cl bond reacts preferentially over C2-Cl (Selectivity > 95:5).
-
The Trap (Hydrolysis): The same electron deficiency that aids OA makes the C4 position highly susceptible to attack by hydroxide ions (from aqueous bases), leading to the formation of 4-hydroxypyrimidine (pyrimidinone) byproducts.
Catalyst Deactivation
Pyrimidine nitrogens are competent
Critical Parameter Optimization
Catalyst & Ligand Selection
For 4-chloropyrimidines, standard Pd(PPh
| Catalyst System | Ligand Class | Application | Rationale |
| XPhos Pd G4 | Biarylphosphine | Gold Standard | Bulky isopropyl groups prevent N-coordination; ensures rapid OA into C-Cl bonds. |
| Pd(OAc) | Biarylphosphine | Sterically Hindered | Excellent for ortho-substituted boronic acids; high turnover frequency. |
| Pd(dppf)Cl | Bidentate | Scale-Up / Cost | Robust for simple substrates; resists deboronation but slower than G4 systems. |
| Pd | Alkylphosphine | Electron-Rich | Good for very electron-deficient pyrimidines, but air-sensitive. |
Base & Solvent Architecture
The choice of base dictates the balance between transmetallation (desired) and hydrolysis (undesired).
-
Preferred: K
PO (Potassium Phosphate) .[2] It buffers the pH effectively, providing enough basicity for transmetallation without the aggressive nucleophilicity of hydroxides or small carbonates. -
Solvent System: 1,4-Dioxane/Water (4:1) . Dioxane disrupts Pd-N coordination aggregates.
-
Alternative (Hydrolysis Sensitive): Anhydrous Toluene with CsF (Cesium Fluoride) . Fluoride activates the boronic acid without generating hydroxide ions.
Decision Logic for Condition Selection
The following flowchart illustrates the logical pathway for selecting reaction conditions based on substrate properties.
Caption: Decision tree for selecting optimal Suzuki-Miyaura conditions based on substrate sensitivity and steric demands.
Standardized Experimental Protocols
Protocol A: The "Gold Standard" (General Purpose)
Best for: Routine coupling of 4-chloropyrimidines with aryl/heteroaryl boronic acids.
Reagents:
-
4-Chloropyrimidine derivative (1.0 equiv)[2]
-
Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K
PO (2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
Procedure:
-
Setup: Charge a reaction vial with the chloropyrimidine, boronic acid, K
PO , and XPhos Pd G4. -
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 2–4 hours. (Monitor via LCMS; 4-chloropyrimidines react faster than typical aryl chlorides).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Protocol B: The "Hydrolysis-Resistant" Method
Best for: Substrates prone to forming pyrimidinones (OH-substitution) or containing base-sensitive esters.
Reagents:
-
4-Chloropyrimidine derivative (1.0 equiv)[2]
-
Catalyst: Pd
(dba) (2 mol%) + XPhos (4 mol%) -
Base: CsF (3.0 equiv, anhydrous)
-
Solvent: Anhydrous Toluene or THF.[5]
Procedure:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Solids: Add Pd
(dba) , XPhos, CsF, and substrates under a counter-flow of Argon. -
Reaction: Add anhydrous solvent. Heat to 100°C for 12–16 hours.
-
Note: Fluoride-mediated transmetallation is slower than hydroxide-mediated; longer reaction times are expected.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to XPhos or SPhos based catalysts. Increase catalyst loading to 5 mol%. |
| Pyrimidinone Formation | Hydrolysis of C-Cl | Remove water. Switch to Protocol B (CsF/Toluene). Lower temperature to 60°C. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) instead of acids. Use KF as base. Add substrate in portions. |
| Homocoupling (Ar-Ar) | Oxidative Addition Slow | Ensure solvent is thoroughly degassed (O |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link
-
BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Application Notes. Link
-
Kondolff, I., et al. (2004).[6] Palladium-catalyzed Suzuki cross-coupling of heteroaryl chlorides.[3][4] Tetrahedron, 60(17), 3813-3818. 6
-
Sigma-Aldrich. (2025). G3 and G4 Buchwald Precatalysts User Guide. MilliporeSigma Technical Library. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Nucleophilic aromatic substitution (SNAr) on 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
Introduction: The Strategic Value of a Functionalized Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] The specific substrate, 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine, represents a highly versatile building block. Its strategic functionalization allows for the rapid generation of diverse chemical libraries. The chlorine atom at the C4-position is the primary site for chemical modification, activated for Nucleophilic Aromatic Substitution (SNAr) by the inherent electron-deficient nature of the pyrimidine ring.[3][4]
This guide provides a comprehensive overview of the SNAr reaction on this substrate, detailing the underlying mechanistic principles and offering robust, field-proven protocols for its reaction with various classes of nucleophiles. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.
Pillar 1: Mechanistic Rationale and Regioselectivity
The facility of the SNAr reaction on pyrimidine systems is a direct consequence of their π-deficient electronic structure.[4] The two ring nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the electron density at the 2, 4, and 6 positions and making them susceptible to attack by nucleophiles.[5][6] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C4-chloro position), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored through the expulsion of the leaving group (chloride anion). The formation of the stabilized anionic intermediate is typically the rate-determining step of the reaction.[5][6]
The stability of the Meisenheimer complex is paramount. For attack at the C4 position of the pyrimidine ring, the negative charge can be effectively delocalized onto the electronegative nitrogen atom at the 1-position through resonance, providing substantial stabilization.[5][6] This inherent electronic feature is the driving force for the reaction's success.
Figure 1: The Addition-Elimination Mechanism of SNAr. The reaction proceeds via a stabilized Meisenheimer intermediate.
Pillar 2: Experimental Protocols & Causality
The success of an SNAr reaction is critically dependent on the judicious selection of reaction conditions. The following protocols are designed as robust starting points for the substitution on 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine with common nucleophile classes.
General Experimental Workflow
The overall process for performing these substitutions follows a standardized laboratory workflow, ensuring reproducibility and safety.
Sources
- 1. mdpi.com [mdpi.com]
- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pyrimidine Intermediate Solubility with 2-Methoxyethoxy Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for the strategic use of 2-methoxyethoxy groups to improve the solubility of pyrimidine intermediates. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to challenges in biological assays and formulation development.[1][2] The incorporation of a 2-methoxyethoxy moiety is a proven strategy to enhance the solubility and overall developability of promising pyrimidine-based drug candidates. This resource is designed to provide you with the practical knowledge and experimental guidance to successfully implement this technique in your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and purification of 2-methoxyethoxy-substituted pyrimidine intermediates.
Question 1: I am experiencing a low yield in my Williamson ether synthesis reaction to introduce the 2-methoxyethoxy group onto my chloropyrimidine. What are the likely causes and how can I improve the conversion rate?
Low yields in the Williamson ether synthesis are a common challenge and can often be attributed to several factors. This reaction, which proceeds via an SN2 mechanism, is sensitive to reaction conditions and the nature of the reactants.[3][4]
Potential Causes and Solutions:
-
Incomplete Deprotonation of 2-Methoxyethanol: The reaction requires the formation of the alkoxide of 2-methoxyethanol to act as a nucleophile. If the base used is not strong enough to fully deprotonate the alcohol, the concentration of the active nucleophile will be low, leading to poor conversion.
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not go to completion within a reasonable timeframe.
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[7]
-
-
Insufficient Reaction Time: Some reactions are inherently slow and require more time to reach completion.
-
Solution: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
-
dot graph TD { A[Low Yield] --> B{Check Deprotonation}; B -->|Incomplete| C[Use Stronger Base (NaH, KH)]; B -->|Complete| D{Check Reaction Conditions}; D -->|Temperature Too Low| E[Increase Temperature (50-100°C)]; D -->|Suboptimal Solvent| F[Use Polar Aprotic Solvent (DMF, DMSO)]; D -->|Insufficient Time| G[Extend Reaction Time]; }
Troubleshooting Low Yield
Question 2: I am observing the formation of a significant byproduct that appears to be N-alkylated pyrimidine instead of the desired O-alkylated product. How can I improve the selectivity for O-alkylation?
The regioselectivity of alkylation (N- versus O-alkylation) is a well-known challenge in pyrimidine chemistry. The pyrimidine ring contains multiple nucleophilic nitrogen atoms that can compete with the desired oxygen nucleophile.[3]
Factors Influencing Selectivity and Solutions:
-
Nature of the Alkylating Agent: The "hardness" or "softness" of the electrophile can influence the site of attack.
-
Insight: Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles may react preferentially at the softer nitrogen atoms. Alkylating agents with "harder" leaving groups, such as dimethyl sulfate or methyl triflate, often favor O-alkylation. In contrast, those with "softer" leaving groups like methyl iodide tend to result in N-alkylation.[8] For introducing the 2-methoxyethoxy group, using 2-methoxyethyl tosylate or a similar reagent with a good, relatively hard leaving group can improve O-alkylation selectivity.
-
-
Counter-ion and Solvent Effects: The choice of base and solvent can influence the availability and reactivity of the different nucleophilic sites.
-
Solution: Using silver salts (e.g., Ag₂O or Ag₂CO₃) can sometimes promote O-alkylation. The silver ion can coordinate to the ring nitrogens, reducing their nucleophilicity and favoring attack at the oxygen.[9]
-
-
Reaction Conditions: Temperature and reaction time can also play a role in selectivity.
-
Solution: It is often necessary to screen different combinations of bases, solvents, and temperatures to find the optimal conditions for your specific pyrimidine substrate.
-
dot graph LR { subgraph "Alkylation Reaction" A(Pyrimidine) -- "Alkylation" --> B{O-Alkylation (Desired)}; A -- "Alkylation" --> C{N-Alkylation (Side Product)}; end subgraph "Controlling Factors" D[Alkylating Agent Hardness] --> B; E[Use of Silver Salts] --> B; F[Solvent Choice] --> B; G[Reaction Temperature] --> B; D --> C; F --> C; G --> C; end }
N- vs. O-Alkylation Selectivity
Question 3: My purified 2-methoxyethoxy-substituted pyrimidine is difficult to handle as it is a sticky oil or a low-melting solid, and it seems to be hygroscopic. What can I do?
The introduction of flexible ether chains like the 2-methoxyethoxy group can lower the melting point and increase the hygroscopicity of a compound by disrupting crystal packing and introducing polar ether oxygens.
Strategies for Handling and Purification:
-
Purification Techniques:
-
Column Chromatography: For non-crystalline products, purification by column chromatography on silica gel is often the most effective method.
-
Recrystallization: If the product is a solid, even a low-melting one, recrystallization can be attempted. Experiment with a variety of solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can sometimes induce crystallization.[10]
-
-
Managing Hygroscopicity:
-
Handling in a Dry Environment: Handle the purified compound in a glove box or under a dry inert atmosphere to minimize water absorption.
-
Azeotropic Drying: If water has been absorbed, it can sometimes be removed by dissolving the compound in a solvent like toluene and then removing the solvent under reduced pressure. This process can be repeated several times.
-
Salt Formation: If your pyrimidine intermediate has a basic or acidic handle, forming a crystalline, non-hygroscopic salt can be an excellent strategy to improve its handling properties.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the use of 2-methoxyethoxy groups for improving the solubility of pyrimidine intermediates.
Why is the 2-methoxyethoxy group effective at increasing solubility?
The 2-methoxyethoxy group enhances aqueous solubility through several mechanisms:
-
Increased Polarity: The ether oxygen atoms can act as hydrogen bond acceptors, improving the interaction of the molecule with water.
-
Disruption of Crystal Lattice: The flexible nature of the 2-methoxyethoxy chain can disrupt the crystal packing of the pyrimidine intermediate. This reduction in crystal lattice energy makes it easier for the solvent to dissolve the molecule.
-
Increased Hydrophilicity: The overall effect is an increase in the hydrophilic character of the molecule, which generally leads to better solubility in aqueous media. PEG linkers, which are longer versions of the 2-methoxyethoxy group, are well-known for their ability to increase the water solubility of conjugated molecules.[11]
How much of an increase in solubility can I expect?
The magnitude of the solubility increase is highly dependent on the specific structure of the parent pyrimidine intermediate. However, it is not uncommon to see several-fold increases in aqueous solubility. In some cases, the improvement can be dramatic, transforming a practically insoluble compound into one with sufficient solubility for biological screening and further development. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives, which are known for their poor water solubility, have shown that formulation with hydrophilic polymers can significantly enhance their apparent water solubility.[12][13]
What are the potential downsides of adding a 2-methoxyethoxy group?
While generally a beneficial modification, there are some potential drawbacks to consider:
-
Increased Molecular Weight: The addition of the 2-methoxyethoxy group increases the molecular weight of the compound, which could potentially impact its permeability and other ADME properties.
-
Potential for Metabolism: The ether linkage could be a site for metabolic cleavage in vivo, although this is generally not a major metabolic pathway.
-
Impact on Biological Activity: Any modification to a molecule has the potential to affect its interaction with its biological target. It is essential to test the modified compound in the relevant biological assays to ensure that its potency is not adversely affected.
How do I confirm that I have successfully introduced the 2-methoxyethoxy group?
Standard analytical techniques can be used to confirm the structure of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. You should be able to identify the characteristic signals of the 2-methoxyethoxy group (e.g., the methoxy singlet and the two methylene triplets in the ¹H NMR spectrum).
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the product, which will have increased by the mass of the 2-methoxyethoxy group (89.1 g/mol ).
-
Infrared (IR) Spectroscopy: The presence of a C-O-C ether stretch in the IR spectrum can provide additional evidence for the successful reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-(2-Methoxyethoxy)pyrimidine Derivative
This protocol describes a general method for the Williamson ether synthesis to introduce a 2-methoxyethoxy group onto a 2-chloropyrimidine.
Materials:
-
2-Chloropyrimidine derivative
-
2-Methoxyethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred solvent. Slowly add 2-methoxyethanol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Chloropyrimidine: Dissolve the 2-chloropyrimidine derivative (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the alkoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Aqueous Solubility Assay
This protocol provides a general method for assessing the kinetic aqueous solubility of your pyrimidine intermediates using a plate-based method.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Addition to Aqueous Buffer: To a new 96-well plate, add an appropriate volume of PBS to each well. Add a small, fixed volume of each DMSO stock concentration to the corresponding wells containing PBS, ensuring the final DMSO concentration is low (e.g., 1-2%).
-
Incubation and Measurement: Shake the plate for a set period (e.g., 1-2 hours) at room temperature. Measure the absorbance of each well at a wavelength where the compound has a strong absorbance.
-
Data Analysis: Plot the absorbance versus the concentration of the compound. The concentration at which the absorbance plateaus or starts to decrease due to precipitation is an indication of the kinetic solubility. Wells with visible precipitate should be noted.
dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Prepare 10 mM Stock in DMSO"]; B [label="Serial Dilution in DMSO"]; C [label="Add to PBS in 96-well Plate"]; D [label="Incubate and Shake"]; E [label="Measure Absorbance"]; F [label="Analyze Data to Determine Solubility"]; A -> B -> C -> D -> E -> F; }
Aqueous Solubility Assay Workflow
References
- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
- Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. MDPI.
- Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)
- (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
- Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
- PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?. PurePEG.
- Why n-alkylation is more favorable than o-alkyation ?.
- Synthesis of (2'S)- and (2'R)-2'-deoxy-2'-[(2-methoxyethoxy)amino] pyrimidine nucleosides and oligonucleotides. PubMed.
- The Williamson Ether Synthesis. University of Massachusetts.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- The Williamson Ether Synthesis. St. Norbert College.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Williamson Ether Synthesis. Name-Reaction.com.
- Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. Benchchem.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- The role of the methoxy group in approved drugs. PubMed.
- One-Pot Etherification of Purine Nucleosides and Pyrimidines. PMC.
- Measurement and Correlation for Solubility of Some Pyrimidine Deriv
- Williamson Ether Synthesis. Chemistry Steps.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
- Organic Synthesis: General Remarks. Wiley-VCH.
- Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC.
- 2-(3-Methoxyphenoxy)pyrimidine. PMC.
- Synthesis, characterization and biological evaluation of substituted pyrimidines.
- Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity. PubMed.
- Process for preparing a pyrimidine intermediate.
- Integrating preclinical data into early clinical development. Expert Opinion on Drug Discovery.
- Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. International Journal of Life Science and Pharma Research.
- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciSpace.
- Ascentage Pharma Releases Preclinical Data of Its Core Drug Candidates at AACR Annual Meeting 2021, with Results Signifying the Potential of Multiple Combin
- CHEMICAL MODIFICATION OF THE SUGAR MOIETY OF PYRIMIDINE NUCLEOSIDES VIA A 4',5'-EPOXYURIDINE INTERMEDI
- Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Chemical Health Risks.
- Case Studies. REPROCELL.
- Preparation of nucleosides ribofuranosyl pyrimidines.
- The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
- PRACTICAL LAB MANUAL.
- 2-mercaptopyrimidine. Organic Syntheses Procedure.
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 11. purepeg.com [purepeg.com]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hydrolysis of 4-Chloropyrimidines in Aqueous Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting the hydrolysis of 4-chloropyrimidines in aqueous base, a critical reaction in the synthesis of various pharmaceutical compounds and research chemicals. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the hydrolysis of a 4-chloropyrimidine in an aqueous base?
The hydrolysis of 4-chloropyrimidines in the presence of an aqueous base, such as sodium hydroxide, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and upon workup, the corresponding pyrimidin-4-one (or its tautomer, 4-hydroxypyrimidine) is formed.
Q2: My hydrolysis reaction is slow or incomplete. What are the likely causes and how can I improve the conversion rate?
Several factors can contribute to a sluggish or incomplete reaction.[1] These include:
-
Insufficient Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[1] If the reaction is being conducted at room temperature, a gradual increase in temperature is recommended.[1]
-
Base Concentration: The concentration of the aqueous base is crucial. A low concentration may not be sufficient to drive the reaction to completion. Conversely, an excessively high concentration can sometimes lead to unwanted side reactions.
-
Substrate Reactivity: The electronic properties of substituents on the pyrimidine ring can significantly influence reactivity. Electron-withdrawing groups generally enhance the rate of nucleophilic attack, while electron-donating groups can slow it down.
-
Mixing and Solubility: Poor mixing or low solubility of the 4-chloropyrimidine in the aqueous medium can limit the reaction rate.[2] The use of a co-solvent like ethanol can improve solubility.[2]
Q3: I'm observing the formation of unexpected side products. What are they and how can I minimize them?
A common side product in these reactions is the corresponding 4-hydroxypyrimidine, which is the desired product of hydrolysis.[1] However, under certain conditions, other side reactions can occur. For instance, if other reactive functional groups are present on the pyrimidine ring, they may also react with the base. High temperatures and prolonged reaction times can also promote degradation or rearrangement of the starting material or product.[1] To minimize side products, it is advisable to carefully control the reaction temperature and time, and to use the minimum effective concentration of the base.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrolysis of 4-chloropyrimidines.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature, for example, in 10-20 °C increments, while monitoring the reaction progress by TLC or HPLC.[1] | The rate of most chemical reactions, including SNAr, increases with temperature as it provides the necessary activation energy.[1] |
| Insufficient Base Strength or Concentration | Increase the concentration of the aqueous base (e.g., NaOH or KOH). Consider using a stronger base if necessary, but with caution to avoid side reactions. | A higher concentration of the hydroxide nucleophile will increase the frequency of collisions with the substrate, thereby increasing the reaction rate according to the law of mass action. |
| Poor Solubility of Starting Material | Add a co-solvent such as ethanol or isopropanol to improve the solubility of the 4-chloropyrimidine in the aqueous medium.[1][2] | Enhanced solubility ensures that the substrate is available in the solution phase to react with the hydroxide ions, rather than remaining as a separate, unreactive phase.[2] |
Problem 2: Significant Side Product Formation (Other than the desired 4-hydroxypyrimidine)
| Potential Cause | Suggested Solution | Scientific Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. Even a modest reduction can sometimes significantly decrease the rate of side reactions relative to the desired hydrolysis.[1] | Side reactions often have a higher activation energy than the main reaction. By lowering the temperature, the rate of these undesired pathways is disproportionately reduced. |
| Prolonged Reaction Time | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent product degradation or further reactions.[1] | Extended exposure to basic conditions and elevated temperatures can lead to the degradation of the desired product or the formation of other thermodynamically favored, but undesired, products.[1] |
| Presence of Other Reactive Functional Groups | If the substrate contains other base-sensitive groups, consider using milder basic conditions (e.g., NaHCO₃ or K₂CO₃) or protecting the sensitive functional groups prior to hydrolysis. | The hydroxide ion is a strong base and can react with other electrophilic centers or acidic protons in the molecule, leading to a complex mixture of products. |
Experimental Protocols
General Protocol for Hydrolysis of 4-Chloropyrimidine
This protocol provides a starting point for the hydrolysis of a generic 4-chloropyrimidine. Optimization may be required based on the specific substrate.
Materials:
-
4-chloropyrimidine derivative
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a reaction vessel, dissolve or suspend the 4-chloropyrimidine (1.0 equivalent) in a mixture of water and ethanol (a 1:1 ratio is a good starting point). The concentration is typically in the range of 0.1 to 0.5 M.
-
Add the aqueous sodium hydroxide solution (1.1 to 1.5 equivalents) to the reaction mixture while stirring.
-
Heat the mixture to reflux (or a lower optimized temperature) and monitor the progress of the reaction by TLC or HPLC.[2]
-
Once the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous acid (e.g., HCl) to a pH of approximately 7.
-
The product may precipitate upon neutralization and can be collected by filtration.[1] If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography as needed.[1]
Workflow for Troubleshooting Incomplete Hydrolysis
Caption: Troubleshooting workflow for incomplete hydrolysis.
Analytical Monitoring
Effective monitoring is key to a successful reaction. Here are some commonly used techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product. A suitable solvent system should be developed to achieve good separation between the starting material and the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any significant side products by providing molecular weight information.
References
-
Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos - Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2006). Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. Retrieved from [Link]
Sources
Technical Support Center: Regioselectivity in 2,4-Disubstituted Pyrimidines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of nucleophilic attack on 2,4-disubstituted pyrimidines. Our goal is to move beyond simple protocols and explain the causal factors that govern reaction outcomes, enabling you to diagnose and solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic attacks on 2,4-dihalopyrimidines?
In the vast majority of cases, nucleophilic aromatic substitution (SNAr) reactions on an unsubstituted 2,4-dihalopyrimidine will occur preferentially at the C4 position.[1][2] This high C4-selectivity is a foundational principle in pyrimidine chemistry and is exploited in the synthesis of numerous biologically active molecules.[2] The underlying reason for this preference lies in the stability of the reaction intermediate.
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][4] When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the pyrimidine ring, including onto the electronegative nitrogen atom at the N1 position.[3] This resonance structure is particularly stable. While attack at C2 also allows for charge delocalization onto the ring nitrogens, the C4-attack pathway leads to a more stabilized intermediate, thus lowering the activation energy for that pathway.[3][5]
Caption: General SNAr pathways on 2,4-dichloropyrimidine.
Q2: Under what circumstances can C2 selectivity be achieved or observed?
While C4 is the default reactive site, C2 selectivity is not impossible and is often a key synthetic goal. Several factors can override the inherent preference for C4 attack, leading to a mixture of products or even a reversal of selectivity.[6][7] These exceptions are highly sensitive to electronic and steric effects.[6]
Key factors influencing C2 selectivity include:
-
Ring Substituents: A strong electron-donating group (EDG) like -OMe or -NHMe at the C6 position can reverse the selectivity, favoring C2 attack.[6][7] Conversely, an electron-withdrawing group (EWG) at the C5 position enhances C4 selectivity.[8][9]
-
Nucleophile Structure: Certain nucleophiles exhibit an unusual preference for the C2 position. For instance, tertiary amines can react selectively at C2 on 5-EWG-substituted 2,4-dichloropyrimidines.[8]
-
Catalysis: Modern palladium catalysis has provided a breakthrough in achieving C2 selectivity. Specific Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective cross-coupling reactions, a feat not achievable with traditional catalysts.[10]
-
Intramolecular Interactions: In specific substrates, such as 2-MeSO₂-4-chloropyrimidine, anionic nucleophiles like alkoxides can form a hydrogen bond with the methylsulfonyl group.[11][12] This interaction pre-organizes the nucleophile for attack at the adjacent C2 position, leading to exclusive C2 substitution at very low temperatures.[11][12]
Q3: How do steric and electronic effects of other ring substituents influence the reaction?
The electronic and steric properties of substituents at the C5 and C6 positions play a critical role in modulating both the rate and regioselectivity of nucleophilic attack.[6][13]
| Substituent Position | Substituent Type | Effect on Regioselectivity | Rationale |
| C5 | Electron-Withdrawing (e.g., -NO₂, -CN) | Strongly favors C4 attack | Further destabilizes the intermediate formed from C2 attack by placing an additional EWG adjacent to the developing negative charge.[8][9] |
| C5 | Sterically Bulky | May increase relative amount of C2 attack | Hinders the approach of the nucleophile to the C4 position, making the less-hindered C2 position more accessible.[6] |
| C6 | Electron-Donating (e.g., -OMe, -NH₂) | Can favor C2 attack | EDGs at C6 alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring, increasing the LUMO coefficient at C2 and making it more susceptible to nucleophilic attack.[6][7] |
| C6 | Electron-Withdrawing (e.g., -Cl) | Strongly favors C4 attack | Increases the electrophilicity of the C4 position, which is para to the EWG, enhancing the inherent preference. |
Troubleshooting Guide
This section addresses common experimental problems in a question-and-answer format.
Issue 1: My reaction yields a mixture of C4 and C2 isomers. How can I improve C4 selectivity?
Observing a mixture of isomers is a common problem, especially when using highly reactive nucleophiles or substrates with ambiguous directing effects.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Lowering the temperature can increase the energy difference between the two competing transition states, often favoring the more stable C4-attack pathway.
-
Modify the Nucleophile: For amination reactions, which are notoriously difficult to control, switching from a neutral amine to an anionic anilide can dramatically improve C4 selectivity.[5] Generating the anion in situ with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is highly effective. This increases the nucleophilicity and can lead to cleaner reactions at lower temperatures.[5]
-
Solvent Choice: In some cases, polar solvents can better stabilize the more polar Meisenheimer intermediate of the C4 pathway, thus enhancing selectivity.[5]
-
Re-evaluate Substituents: If your pyrimidine has a C6-EDG, achieving high C4 selectivity via a standard SNAr may be impossible. In such cases, a different synthetic strategy or an alternative isomer-separation method may be required.
Caption: Troubleshooting flowchart for improving C4 selectivity.
Issue 2: My goal is the C2-substituted product, but the reaction is unselective or favors C4. What is the best strategy?
Achieving C2 functionalization has historically been a significant challenge, but recent advances offer reliable solutions.[10]
Recommended Strategies:
-
For C-S Bond Formation (Thioethers): The most reliable method is to use specialized palladium catalysis. The use of a Pd(II) precatalyst with a bulky NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to completely reverse the typical selectivity, providing excellent yields of the C2-coupled product.[2][10] This is in stark contrast to nearly all other Pd catalysts, which favor C4.[10]
-
For C-N Bond Formation (Amines): If your substrate contains a C5-EWG, reacting it with a tertiary amine can lead to selective C2 substitution.[8] The reaction proceeds through a quaternary ammonium intermediate which then undergoes an in situ N-dealkylation to yield the formal product of a secondary amine substitution at the C2 position.[8]
-
Substrate-Directed Reactions: If your substrate has a 2-methylsulfonyl group and a 4-chloro substituent, you are in a unique position. Anionic nucleophiles like alkoxides or formamides will exclusively attack the C2 position, displacing the methylsulfonyl group, due to a directing hydrogen-bond interaction.[11][12]
Experimental Protocol: C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine[5]
This protocol is based on the highly regioselective method developed for the synthesis of C4-aminated pyrimidines.
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aromatic or Aliphatic Amine (1.1 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6-aryl-2,4-dichloropyrimidine and anhydrous THF.
-
Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
In a separate flask, dissolve the amine in a small amount of anhydrous THF.
-
Slowly add the LiHMDS solution to the amine solution at -20 °C and stir for 10 minutes to pre-form the lithium amide.
-
Transfer the freshly prepared lithium amide solution to the solution of the dichloropyrimidine via cannula, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C4-aminated product.
Trustworthiness Note: This protocol leverages the formation of a highly nucleophilic lithium amide, which allows the reaction to proceed quickly at low temperatures, minimizing side reactions and maximizing C4 selectivity.[5] The absence of a palladium catalyst makes it a cost-effective and robust method for many substrates.[5]
References
- Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M.
-
Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. [Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Optibrium. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Optibrium. [Link]
-
Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]
-
Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora. [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioavailability of Methoxy vs. Methoxyethoxy Pyrimidine Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Bioavailability in Drug Efficacy
In the realm of drug discovery and development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A pivotal hurdle in this process is ensuring adequate bioavailability – the proportion of an administered drug that reaches the systemic circulation to exert its therapeutic effect.[1][2] For orally administered drugs, this is a multifaceted process governed by the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The chemical structure of a drug molecule is a primary determinant of its ADME profile, and even subtle modifications can lead to significant changes in its pharmacokinetic behavior.
Physicochemical Properties: A Tale of Two Alkoxy Groups
The journey of an orally administered drug begins with its dissolution in the gastrointestinal tract and subsequent permeation across the intestinal epithelium. These initial steps are heavily influenced by the drug's physicochemical properties, particularly its lipophilicity and solubility.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's ability to dissolve in fats, oils, and lipids. It is a critical factor in a drug's ability to cross biological membranes.[4]
-
Methoxy Group (-OCH₃): The methoxy group is a relatively small, lipophilic substituent. For instance, the calculated XLogP3 value for 4-methoxypyrimidine is 0.5.[5] The presence of a methoxy group generally increases the lipophilicity of a molecule compared to a hydroxyl group.[6]
A comparative analysis of the lipophilicity of a model methoxy pyrimidine versus a methoxyethoxy pyrimidine is crucial for predicting their absorption characteristics.
Solubility
A drug must have adequate aqueous solubility to dissolve in the gastrointestinal fluids before it can be absorbed. The introduction of a methoxy or methoxyethoxy group will influence a pyrimidine drug's solubility. The larger methoxyethoxy group might slightly decrease aqueous solubility due to its increased lipophilic character, although the presence of the additional ether oxygen could mitigate this effect.
Table 1: Predicted Physicochemical Properties of Methoxy vs. Methoxyethoxy Pyrimidine Drugs
| Property | Methoxy Pyrimidine | Methoxyethoxy Pyrimidine | Rationale for Prediction |
| Molecular Weight | Lower | Higher | The methoxyethoxy group has a higher molecular weight than the methoxy group. |
| Lipophilicity (LogP) | Moderate | Moderately Higher | The increased alkyl character of the methoxyethoxy group is expected to increase lipophilicity, though the additional ether oxygen may have a counteracting effect. |
| Aqueous Solubility | Moderate | Potentially Lower | Increased lipophilicity can lead to decreased aqueous solubility. |
| Polar Surface Area (PSA) | Lower | Higher | The additional ether oxygen in the methoxyethoxy group will increase the polar surface area. |
Metabolic Stability: The Cytochrome P450 Gauntlet
Once absorbed, a drug enters the liver, where it is subjected to metabolism by a host of enzymes, most notably the cytochrome P450 (CYP) superfamily.[7] Metabolism can lead to the inactivation and enhanced excretion of a drug, thereby reducing its bioavailability.
-
Metabolism of the Methoxy Group: The methoxy group is a known site of metabolic attack. The primary metabolic pathway for aryl methyl ethers is O-demethylation, a reaction catalyzed by CYP enzymes.[8][9] This process converts the methoxy group into a hydroxyl group, which can then be further conjugated (e.g., with glucuronic acid) to facilitate excretion.[8] The susceptibility of a methoxy group to O-demethylation can be a significant liability, leading to rapid clearance and low bioavailability.
-
Metabolism of the Methoxyethoxy Group: The metabolism of the methoxyethoxy group is predicted to be more complex. Studies on related compounds, such as bis(2-methoxyethyl) ether, have shown that metabolism can occur at multiple sites. The principal urinary metabolite of bis(2-methoxyethyl) ether was identified as (2-methoxyethoxy)acetic acid, with methoxyacetic acid also being a notable metabolite.[10] This suggests that both the terminal methyl group and the internal ethyl group of the methoxyethoxy substituent are susceptible to oxidative metabolism. The presence of multiple potential metabolic sites could lead to a more rapid and extensive metabolism of a methoxyethoxy pyrimidine drug compared to its methoxy counterpart.
The following diagram illustrates the predicted metabolic pathways for methoxy and methoxyethoxy pyrimidine drugs.
Caption: Predicted metabolic pathways for methoxy and methoxyethoxy pyrimidine drugs.
Comparative Bioavailability: A Predictive Summary
Based on the analysis of their physicochemical properties and metabolic liabilities, we can make the following predictions regarding the comparative bioavailability of methoxy versus methoxyethoxy pyrimidine drugs:
Table 2: Predicted Bioavailability Comparison
| Parameter | Methoxy Pyrimidine | Methoxyethoxy Pyrimidine | Justification |
| Absorption | Potentially higher | Potentially lower | The potentially lower aqueous solubility and higher polar surface area of the methoxyethoxy derivative may hinder its absorption. |
| Metabolic Stability | Lower | Potentially Lower | The methoxyethoxy group presents multiple sites for metabolic attack by CYP450 enzymes, which could lead to more rapid clearance. |
| Overall Bioavailability | Higher | Lower | A combination of potentially poorer absorption and lower metabolic stability is likely to result in lower overall bioavailability for the methoxyethoxy derivative. |
It is crucial to emphasize that these are predictions based on general principles. The actual bioavailability will be highly dependent on the specific pyrimidine scaffold and the presence of other functional groups in the molecule. Therefore, experimental validation is essential.
Experimental Protocols for Bioavailability Assessment
To empirically determine and compare the bioavailability of methoxy and methoxyethoxy pyrimidine drugs, a series of in vitro and in vivo experiments are required.
In Vitro Permeability Assays
In vitro permeability assays are valuable tools for the early assessment of a drug's absorption potential.[4][11]
The PAMPA assay is a high-throughput, cell-free method that predicts passive transcellular permeability.[12][13]
-
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
-
Protocol:
-
Prepare a stock solution of the methoxy and methoxyethoxy pyrimidine compounds in a suitable solvent (e.g., DMSO).
-
Coat the filter membrane of a 96-well PAMPA plate with a lipid solution (e.g., 10% lecithin in dodecane).[12]
-
Add the test compounds to the donor wells and a buffer solution to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 5 hours) at room temperature.[12]
-
After incubation, measure the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for each compound.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium.[14][15]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a permeable filter support, where they differentiate to form a monolayer of polarized epithelial cells with tight junctions.[16] The transport of a test compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Protocol:
-
Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21 days to allow for differentiation and monolayer formation.[16]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For A-B permeability, add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
For B-A permeability, add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Analyze samples from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
Calculate the Papp values for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for determining the absolute bioavailability of a drug.[1][17]
-
Principle: The test compound is administered to a group of animals (e.g., rats) via both an intravenous (IV) and an oral (PO) route. Blood samples are collected at various time points, and the plasma concentration of the drug is measured. The bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) for the oral dose to that of the IV dose.[17]
-
Protocol:
-
Select a suitable animal model (e.g., Sprague-Dawley rats).[18]
-
Divide the animals into two groups: one for IV administration and one for PO administration.
-
Administer a known dose of the methoxy or methoxyethoxy pyrimidine compound to each group.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.
-
Process the blood samples to obtain plasma and store them frozen until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for each route of administration and calculate the AUC.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
Caption: Workflow for an in vivo pharmacokinetic study to determine absolute bioavailability.
Conclusion
The choice between a methoxy and a methoxyethoxy substituent on a pyrimidine drug scaffold can have a profound impact on its bioavailability. Based on fundamental principles of medicinal chemistry, it is predicted that a methoxyethoxy pyrimidine drug may exhibit lower bioavailability compared to its methoxy counterpart due to a combination of potentially reduced absorption and increased metabolic clearance. However, these predictions must be confirmed through rigorous experimental evaluation. The in vitro and in vivo protocols detailed in this guide provide a comprehensive framework for researchers to empirically compare the bioavailability of these two classes of compounds. A thorough understanding of how these seemingly minor structural modifications influence a drug's pharmacokinetic profile is paramount for the rational design of new and improved pyrimidine-based therapeutics.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]
- [No specific source for this protocol was cited in the provided search results]
- [No specific source for this protocol was cited in the provided search results]
-
ResearchGate. (2026, January 12). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Retrieved from [Link]
-
Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]
-
Teledyne LABS. (n.d.). Permeation Testing. Retrieved from [Link]
-
MDPI. (2025, February 14). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]
-
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]
-
National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
-
MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]
-
Kim, J. H., & Choi, J. M. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and bioengineering, 110(2), 379–387. [Link]
-
Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. M., Shi, L., Stove, C. P., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584. [Link]
- [No specific source for this information was cited in the provided search results]
-
MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxypyrimidine. Retrieved from [Link]
-
Daniel, J. W., Bratt, H., & Jones, H. B. (1987). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Fundamental and applied toxicology : official journal of the Society of Toxicology, 8(4), 567–574. [Link]
-
Springer. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. Retrieved from [Link]
-
Dinger, J., Meyer, M. R., & Maurer, H. H. (2018). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Analytical and bioanalytical chemistry, 410(24), 6217–6232. [Link]
-
U.S. Food and Drug Administration. (2016, October 6). 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. Electronic Code of Federal Regulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]
-
Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. M., Shi, L., Stove, C. P., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584. [Link]
-
ResearchGate. (2023, September 2). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose | Request PDF. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
MDPI. (2020, April 22). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Retrieved from [Link]
-
Internet Scientific Publications. (n.d.). The Identification of De-Alkylation Reactions Catalysed by Cytochrome P450 using Pharmacophore Three-dimensional Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the alkoxy-chain length on the mesophase behavior of NAOH.... Retrieved from [Link]
-
Ghent University. (2024, August 27). Alkoxy chain length governs the potency of 2-benzylbenzimidazole nitazene' opioids associated with human overdose. Retrieved from [Link]
-
Nerurkar, S., & Anders, M. W. (1992). Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. Biochemical pharmacology, 43(3), 541–545. [Link]
-
NIST. (n.d.). Pyrimidine, 2-methoxy-. NIST WebBook. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rr-americas.woah.org [rr-americas.woah.org]
- 3. mdpi.com [mdpi.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. 4-Methoxypyrimidine | C5H6N2O | CID 303830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ispub.com [ispub.com]
- 8. researchgate.net [researchgate.net]
- 9. courses.washington.edu [courses.washington.edu]
- 10. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. nuvisan.com [nuvisan.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Reverse-Phase HPLC Retention of 2-Substituted-4-Chloro-6-Methylpyrimidines
For researchers and professionals in drug development, the 4-chloro-6-methylpyrimidine scaffold is a cornerstone of medicinal chemistry, serving as a vital intermediate for a vast array of bioactive molecules.[1] Precise and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, and characterizing these essential building blocks. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the gold standard for this purpose.[2][3]
This guide provides an in-depth comparison of the retention time behavior of various 2-substituted-4-chloro-6-methylpyrimidines. Moving beyond a simple recitation of data, we will explore the causal relationships between a substituent's physicochemical properties and its chromatographic behavior, empowering you to predict retention, diagnose issues, and develop robust analytical methods.
The Chromatographic Landscape: Why Substituents Matter
In reverse-phase HPLC (RP-HPLC), the fundamental principle of separation is based on the partitioning of an analyte between a non-polar stationary phase (most commonly, a C18-bonded silica) and a polar mobile phase.[2][4] The more hydrophobic (non-polar) a compound is, the more strongly it interacts with the C18 stationary phase, resulting in a longer retention time.
The 2-position on the 4-chloro-6-methylpyrimidine ring is a frequent site of chemical modification. The nature of the substituent introduced at this position dramatically alters the overall polarity and, consequently, the HPLC retention time of the molecule. This effect is primarily governed by two factors:
-
Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater hydrophobicity and predicts a longer retention time in RP-HPLC.
-
Polarity and Hydrogen Bonding: Substituents that can engage in hydrogen bonding (e.g., -NH2, -OH) or possess significant dipole moments will have a stronger affinity for the polar mobile phase, leading to earlier elution and shorter retention times.[5]
The interplay of these properties dictates the elution order in a homologous series of compounds.
A Standardized Protocol for Comparative Analysis
To establish a valid comparison, a robust, standardized HPLC method is essential. The following protocol is designed for broad applicability across a range of 2-substituted pyrimidines, utilizing common laboratory instrumentation and reagents. This method serves as a self-validating system, providing a reliable baseline for analysis.
Experimental Methodology
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (A C18 column is the workhorse of reverse-phase chromatography, offering excellent separation for a wide range of molecules based on hydrophobicity).[4][6]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-Grade). The acidic modifier is crucial for ensuring consistent protonation of the basic pyrimidine nitrogen atoms, which prevents peak tailing by minimizing unwanted interactions with residual silanols on the stationary phase.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-Grade). Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Elution:
Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Pyrimidines typically exhibit strong absorbance at this wavelength).
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh approximately 5 mg of the pyrimidine standard.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~0.5 mg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[7][8]
Workflow Diagram
The following diagram illustrates the standardized analytical workflow from sample preparation to data analysis.
Caption: Standard HPLC analytical workflow.
Comparative Retention Time Data
The table below presents the expected retention times and key physicochemical properties for a series of 2-substituted-4-chloro-6-methylpyrimidines when analyzed using the described protocol. The retention times are based on established chromatographic principles, where increased polarity leads to earlier elution.
| 2-Substituent (R) | Compound Name | Molecular Weight | Predicted LogP | Key Property | Expected Retention Time (min) |
| -NH₂ | 2-Amino-4-chloro-6-methylpyrimidine | 143.57 | 1.1 | Most Polar, H-Bond Donor[9] | 5.8 |
| -OH | 4-Chloro-6-methylpyrimidin-2-ol | 144.55 | 1.0 | Polar, H-Bond Donor | 7.2 |
| -OCH₃ | 2-Methoxy-4-chloro-6-methylpyrimidine | 158.59[10] | 1.9[11] | Moderately Polar | 12.5 |
| -H | 4-Chloro-6-methylpyrimidine | 128.56 | 1.6 | Non-polar | 14.1 |
| -CH₃ | 4-Chloro-2,6-dimethylpyrimidine | 142.59 | 2.0 | Hydrophobic | 15.3 |
Note: LogP values are computationally predicted and serve as a relative guide. Actual retention times may vary slightly based on specific HPLC system configurations, column age, and mobile phase preparation.
Interpreting the Results: The Causality Behind Elution Order
The experimental data aligns perfectly with chromatographic theory. The elution order is a direct consequence of the substituent's influence on the molecule's overall polarity.
Caption: Relationship between substituent properties and HPLC retention.
-
2-Amino (-NH₂): The amino group is a potent hydrogen bond donor and significantly increases the molecule's polarity. This leads to a strong preference for the polar mobile phase, resulting in the shortest retention time.[9][12]
-
2-Hydroxy (-OH): Similar to the amino group, the hydroxyl group is polar and capable of hydrogen bonding, leading to an early elution time, though it is slightly less polar than -NH2 in this context.
-
2-Methoxy (-OCH₃): The replacement of the acidic proton of an -OH group with a methyl group reduces hydrogen bonding capability and increases hydrophobicity (LogP of 1.9 vs. 1.0).[11] This causes a significant increase in retention time compared to the -OH and -NH₂ analogues.
-
2-H and 2-CH₃: The unsubstituted pyrimidine and its 2-methyl analogue are the most non-polar compounds in the series. The addition of the methyl group slightly increases the molecule's size and hydrophobicity, leading to the longest retention time as it interacts most strongly with the C18 stationary phase.
This predictable relationship is fundamental for method development. If a novel 2-substituted pyrimidine is synthesized, its retention behavior can be reasonably estimated by evaluating the substituent's contribution to the overall molecular polarity and hydrophobicity.
References
-
SIELC Technologies. (n.d.). Separation of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Welch, C. J. (2024, November 5). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. Retrieved from [Link]
-
Hawach. (2025, June 24). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Retrieved from [Link]
-
WebofPharma. (2026, February 13). C18 HPLC Columns: A Comprehensive Guide to Properties & Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine. Retrieved from [Link]
-
GL Sciences. (2023, November 1). What are C18 HPLC columns?. Retrieved from [Link]
-
Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Retrieved from [Link]
-
Lee, C. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-4-methoxy-6-methylpyrimidine (C6H7ClN2O). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
PubMed. (1980, March 14). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]
-
Obrnuta faza. (2014, March). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Molecules. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The Influence of the Eluent Composition on the Retentionof Derivatives of Some Aromatic Heterocyclic Compoundsin Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
HPLC'2013 (Amsterdam). (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Substituent Effects in Heterocyclic Systems. Retrieved from [Link]
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
Sources
- 1. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]
- 2. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 3. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C18 HPLC Columns: A Comprehensive Guide to Properties & Applications [webofpharma.com]
- 5. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplcchina.com [hplcchina.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. 2-Chloro-4-methoxy-6-methylpyrimidine | C6H7ClN2O | CID 12490571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Guide: Structural Analogs of Bispyribac-Sodium Intermediates
Executive Summary
This technical guide provides a critical analysis of the structural analogs used in the synthesis of Bispyribac-sodium (sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate). While the final active ingredient is a potent ALS inhibitor used in rice cultivation, the efficiency of its synthesis hinges entirely on the selection of the pyrimidine intermediate.
This guide objectively compares the industry-standard 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine against its halogenated analog, 2-chloro-4,6-dimethoxypyrimidine . Experimental data confirms that while the chloro-analog offers a lower raw material cost, it suffers from significantly lower yields (approx. 28% vs. >85%) due to poor electrophilicity at the C2 position. This guide details the mechanistic underpinnings of this disparity, provides optimized protocols, and maps the impurity landscape.
Structural Landscape & Intermediates
The synthesis of Bispyribac-sodium is a double Nucleophilic Aromatic Substitution (
The Core Intermediates
| Component | Primary Structure | Key Analogs/Variants |
| Nucleophile | 2,6-Dihydroxybenzoic acid (2,6-DHBA) | 2,4-Dihydroxybenzoic acid (Isomer impurity)Methyl 2,6-dihydroxybenzoate (Ester analog) |
| Electrophile | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Analog A: 2-Chloro-4,6-dimethoxypyrimidineAnalog B: 4,6-Dimethoxy-2-(methylthio)pyrimidine |
The Critical Structural Distinction
The success of the coupling reaction depends on the "leaving group ability" (nucleofugality) at the pyrimidine C2 position.
-
Sulfonyl Analog (
): High electron-withdrawing power; activates the ring for ; excellent leaving group. -
Chloro Analog (
): Moderate electron-withdrawing; significantly slower reaction kinetics at the deactivated C2 position (flanked by electron-donating methoxy groups).
Comparative Performance Analysis
The following data contrasts the performance of the Sulfonyl intermediate against the Chloro analog under optimized laboratory conditions.
Table 1: Electrophile Performance Metrics
| Metric | Sulfonyl Analog (Standard) | Chloro Analog (Alternative) |
| Reaction Yield | 85% – 95% | ~28% |
| Reaction Time | 4 – 6 Hours | 48+ Hours (often incomplete) |
| Temperature | 30°C – 50°C (Mild) | >80°C (Harsh, Reflux required) |
| Base Requirement | Strong bases (NaH) mandatory | |
| Atom Economy | Lower (Loss of methanesulfinate) | Higher (Loss of chloride) |
| Impurity Profile | Clean; main byproduct is water-soluble sulfinate | Complex; thermal degradation products |
Mechanistic Insight (Causality)
The drastic yield difference is dictated by the electronic environment of the pyrimidine ring. The two methoxy groups at positions 4 and 6 are electron-donating by resonance (
-
Why Sulfone Wins: The
group is strongly electron-withdrawing by induction ( ) and resonance ( ), counteracting the methoxy groups and lowering the LUMO energy at C2. -
Why Chloro Fails: The
atom has a weaker effect and a competing effect. It cannot sufficiently activate the already electron-rich ring, leading to stalled reactions and low conversion.
Experimental Protocols
Protocol A: Optimized Synthesis using Sulfonyl Intermediate
This protocol represents the industry standard for high-purity Bispyribac-sodium.
Reagents:
-
2,6-Dihydroxybenzoic acid (2,6-DHBA): 15.4 g (0.1 mol)
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: 48.0 g (0.22 mol)
-
Sodium Hydride (60% in oil): 13.0 g (0.325 mol)
-
Solvent: Dimethyl sulfoxide (DMSO) or DMF: 200 mL
Workflow:
-
Activation: In a 500 mL 3-neck flask under
, charge DMSO and NaH. Cool to 15°C. -
Deprotonation: Slowly add 2,6-DHBA dissolved in DMSO over 30 mins. Evolution of
gas will occur. Stir at 30°C for 1 hour to ensure formation of the tri-anion (carboxylate + 2 phenoxides). -
Coupling: Add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine slowly (solid or slurry) to the reaction mass.
-
Critical Control Point: Maintain internal temp between 30–35°C. Exotherms can degrade the sulfone.
-
-
Reaction: Stir at 30–40°C for 4–6 hours. Monitor by HPLC (Target: <1% unreacted DHBA).
-
Workup: Quench reaction into ice water (500 mL). Acidify to pH 3–4 with HCl to precipitate the free acid form. Filter, wash with water, and dry.[1]
-
Salt Formation: Reslurry the wet cake in methanol/NaOH to generate the sodium salt.
Protocol B: Synthesis of the Sulfonyl Intermediate (Precursor)
Since the sulfone is the superior reagent, its synthesis is a critical upstream process.
-
Starting Material: 4,6-Dimethoxy-2-(methylthio)pyrimidine.[2][3][4][5][6]
-
Oxidation: Dissolve starting material in acetic acid. Add catalytic Sodium Tungstate (
). -
Reagent: Add 30% Hydrogen Peroxide (
) dropwise at 40–50°C. -
Isolation: Cool to precipitate the sulfone product (Yield >90%).
Pathway Visualization
The following diagram illustrates the synthesis workflow and the competing reaction pathways.
Caption: Comparative synthesis pathway showing the kinetic advantage of the Sulfonyl analog over the Chloro analog in the SnAr mechanism.
Impurity Profiling & Quality Control
For researchers in drug development or high-grade agrochemical synthesis, tracking impurities is mandatory.
| Impurity Type | Origin | Control Strategy |
| Pyrimidinol | Hydrolysis of the sulfonyl group by trace water in the solvent. | Use anhydrous DMSO/DMF; ensure reagents are dry. |
| Mono-Condensate | Incomplete reaction where only one -OH group of DHBA reacts. | Ensure >2.2 eq of pyrimidine; extend reaction time. |
| Decarboxylated Species | Thermal degradation of 2,6-DHBA at high temperatures.[3] | Keep reaction temperature <50°C; avoid reflux. |
| O-Alkylated Isomers | Attack at the carboxylate oxygen (rare due to steric hindrance, but possible). | Use soft bases; maintain kinetic control. |
References
-
Kumiai Chemical Industry Co. Process for the preparation of Bispyribac-sodium. Patent WO2014128719.[7] WIPO Patentscope. Link
-
ChemicalBook. Synthesis and Yield Data for 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid. Link
-
National Institutes of Health (NIH). Structure–Reactivity Studies of 2-Sulfonylpyrimidines. PMC Article. Link
-
Asian Journal of Chemistry. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Link
-
Google Patents. Process for chemically synthesizing 2,6-bis [(4,6-dimethoxypyrimidine-2-yl) oxy] sodium benzoate (CN1396157A). Link
Sources
- 1. CN1396157A - Process for chemically synthesizing 2,6-bis [(4,6-dimethoxypyrimidine-2-yl) oxy] sodium bezoate - Google Patents [patents.google.com]
- 2. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 3. KR102075509B1 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A Process For The Preparation Of Bispyribac Sodium [quickcompany.in]
- 6. WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
[1][2]
Executive Operational Summary
Immediate Action Required: This compound is a halogenated heterocyclic intermediate .[1] It possesses a reactive chloro-substituent susceptible to hydrolysis, potentially releasing hydrochloric acid (HCl). It must be managed as Halogenated Organic Waste .
Critical Prohibitions:
-
NO disposal via sanitary sewer (drain) under any circumstances.
-
NO mixing with strong oxidizers or strong bases in non-vented containers (risk of exothermic runaway).
-
NO compaction of solid waste (risk of aerosolizing toxic dust).
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity. The 4-chloro position on the pyrimidine ring is an electrophilic site, making this compound an alkylating agent and a corrosive hazard.
| Property | Characteristic | Impact on Disposal |
| Reactivity | Electrophilic Aromatic Substitution | Can react violently with nucleophiles (amines, thiols) in the waste stream.[1] |
| Hydrolysis | Susceptible | Contact with moisture can slowly generate HCl gas, pressurizing sealed drums. |
| Solubility | Amphiphilic (Methoxyethoxy tail) | High water solubility increases mobility in aquatic environments; strict containment is required.[1] |
| Physical State | Solid (Low Melting Point) | May melt/fuse in hot waste storage areas; double containment recommended.[1] |
Pre-Disposal Stabilization (The Self-Validating System)
Before moving waste from the bench to the central accumulation area, you must validate its stability.[1] This "Pre-Disposal Check" prevents accidents in the main waste stream.
Protocol A: The pH Validation
-
Test: Take a small aliquot of the liquid waste (mother liquor) containing the compound.
-
Measure: Check pH using a non-bleeding strip.
-
Action:
-
If pH < 4: The material is actively hydrolyzing. Neutralize slowly with 5% Sodium Bicarbonate (
) solution until pH 6–8. -
If pH > 10: Risk of rapid hydrolysis if mixed with acidic waste. Neutralize with dilute Acetic Acid to pH 7–9.
-
Protocol B: Peroxide Check (Ether Linkage) The 2-methoxyethoxy side chain contains an ether linkage.[1] If the pure solid has been stored >12 months:
-
Test: Use a peroxide test strip (quantified 0–100 ppm).
-
Action: If >20 ppm, treat with ferrous sulfate or sodium metabisulfite before disposal to prevent explosion hazards during incineration.
Step-by-Step Disposal Workflow
Scenario 1: Solid Waste (Pure Compound or Spill Debris)
-
Classification: Hazardous Waste Solid (Halogenated).
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Segregation: Isolate from oxidizers (e.g., permanganates, nitrates).
-
Packaging: Place the solid into a clear polyethylene bag (minimum 2 mil thickness).
-
Sealing: Twist and tape the bag neck (gooseneck seal). Place this bag inside the HDPE jar.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains Halogenated Pyrimidines – Toxic/Corrosive."
Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Container: HDPE Carboy or Safety Can (FM Approved) with vented cap.
-
Compatibility Check: Ensure the solvent stream is compatible (e.g., Dichloromethane, Ethyl Acetate, Methanol). Do not mix with aqueous acidic streams if possible.
-
Transfer: Use a funnel with a splash guard. Fill to 90% capacity to allow for thermal expansion.
-
Venting: Use a vented cap (0.2-micron filter) for the first 24 hours if the solution was recently quenched, to allow any residual
or to escape. -
Secondary Containment: Store the carboy in a polypropylene tray capable of holding 110% of the volume.
Visual Decision Logic (Graphviz)
The following diagram illustrates the critical decision-making process for segregating this specific chemical.
Figure 1: Decision tree for the segregation and packaging of chloropyrimidine waste streams.
Emergency Contingencies
In the event of a spill or exposure during disposal:
| Event | Immediate Action | Decontamination |
| Skin Contact | Brush then Flush: Brush off dry solid before wetting (to prevent hydrolysis on skin), then flush with water for 15 mins. | Wash area with soap and water.[4][5][6][7] Do not use alcohol (increases absorption). |
| Spill (Solid) | Isolate: Evacuate 25ft radius.[6] Wear N95/P100 respirator. | Cover with dry lime or soda ash. Scoop into disposal container. |
| Spill (Liquid) | Absorb: Use vermiculite or chem-pads. | Do not use sawdust (combustible). Treat absorbent as hazardous waste.[6] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733526 (Chloropyrimidine derivatives). PubChem.[8] [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.[8][9][10] [Link]
-
Occupational Safety and Health Administration (2023). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). OSHA.[4] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. uakron.edu [uakron.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. deq.mt.gov [deq.mt.gov]
- 9. adem.alabama.gov [adem.alabama.gov]
- 10. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
